(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol
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Overview
Description
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a pyrazole moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via nucleophilic substitution reactions.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (3R,4R) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may also play a role in binding to biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrrolidin-3-ol: Unique due to its specific stereochemistry and functional groups.
Other Pyrazole-Containing Compounds: Share the pyrazole moiety but differ in their additional substituents and stereochemistry.
Pyrrolidine Derivatives: Similar in having the pyrrolidine ring but vary in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyrazole and pyrrolidine rings, along with its chiral centers. This makes it a valuable compound for studying stereochemistry and its effects on biological activity.
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3R,4R)-4-(1-propan-2-ylpyrazol-4-yl)oxypyrrolidin-3-ol |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)13-6-8(3-12-13)15-10-5-11-4-9(10)14/h3,6-7,9-11,14H,4-5H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
IBPYWLDOOULMNX-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)N1C=C(C=N1)O[C@@H]2CNC[C@H]2O |
Canonical SMILES |
CC(C)N1C=C(C=N1)OC2CNCC2O |
Origin of Product |
United States |
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